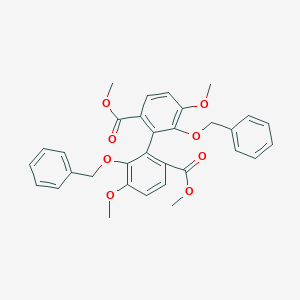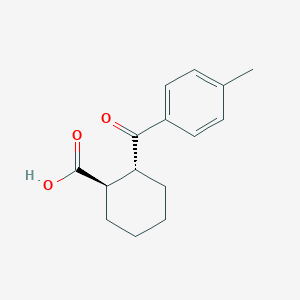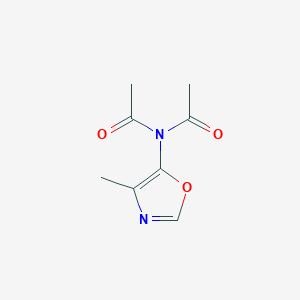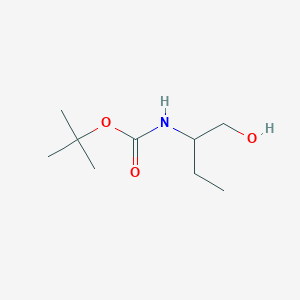
5-Hydroxymethyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-2-thioxoimidazolidin-4-one, also known as Thymine-2-thiol, is a heterocyclic compound that contains sulfur. It is a derivative of thymine, which is one of the four nucleotide bases that make up DNA. Thymine-2-thiol has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of thymine-2-thiol is not fully understood, but it is believed to involve the formation of covalent bonds with the active sites of enzymes that are involved in DNA replication and repair. This results in the inhibition of their activity, which can lead to the suppression of tumor growth and other disease processes.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in DNA replication and repair, which can lead to the suppression of tumor growth and other disease processes. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using thymine-2-thiol in lab experiments is its ability to inhibit the activity of enzymes that are involved in DNA replication and repair. This makes it a potential candidate for the development of new drugs that target these enzymes. However, one limitation of using thymine-2-thiol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Direcciones Futuras
There are a number of future directions for research on thymine-2-thiol. One potential direction is the development of new drugs that target the enzymes that it inhibits. Another potential direction is the investigation of its antioxidant properties and its potential applications in the treatment of diseases that are caused by oxidative damage. Additionally, further research is needed to fully understand the mechanism of action of thymine-2-thiol and how it interacts with other molecules in the body.
Métodos De Síntesis
5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol can be synthesized through a multi-step process involving the reaction of thymine with various reagents. One common method involves the reaction of thymine with Lawesson's reagent, which results in the formation of thymine-2-thiol. Other methods involve the use of different sulfur-containing reagents such as thiourea or thionyl chloride.
Aplicaciones Científicas De Investigación
5-Hydroxymethyl-2-thioxoimidazolidin-4-oneiol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where it has been shown to inhibit the activity of various enzymes that are involved in DNA replication and repair. This makes it a potential candidate for the development of new drugs that target these enzymes.
Propiedades
Número CAS |
130629-17-3 |
|---|---|
Nombre del producto |
5-Hydroxymethyl-2-thioxoimidazolidin-4-one |
Fórmula molecular |
C4H6N2O2S |
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C4H6N2O2S/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9) |
Clave InChI |
IKIMWEGULUJOCG-UHFFFAOYSA-N |
SMILES isomérico |
C(C1C(=O)NC(=N1)S)O |
SMILES |
C(C1C(=O)NC(=S)N1)O |
SMILES canónico |
C(C1C(=O)NC(=N1)S)O |
Sinónimos |
4-Imidazolidinone, 5-(hydroxymethyl)-2-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




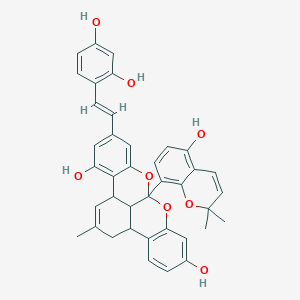
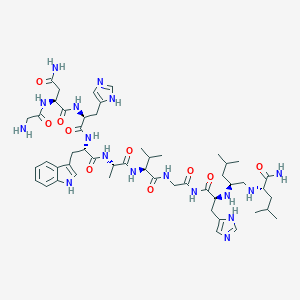
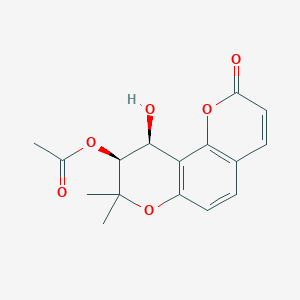
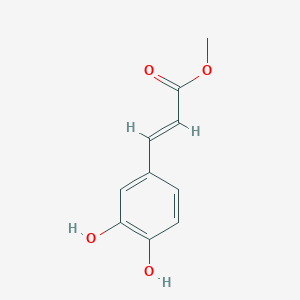

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

